molecular formula C19H20BrN3OS B2357494 4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide CAS No. 864860-42-4

4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide

Cat. No.: B2357494
CAS No.: 864860-42-4
M. Wt: 418.35
InChI Key: PDPBCOLNFVIGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 4-bromo-substituted benzene ring connected via an amide bond to a complex heterocyclic moiety: a thieno[2,3-c]pyridine scaffold.

Properties

IUPAC Name

4-bromo-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS/c1-18(2)9-13-14(10-21)17(25-15(13)19(3,4)23-18)22-16(24)11-5-7-12(20)8-6-11/h5-8,23H,9H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPBCOLNFVIGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two primary subunits:

  • Thieno[2,3-c]pyridine core with 3-cyano and 5,5,7,7-tetramethyl substituents.
  • 4-Bromobenzamide moiety linked via an amide bond.

Retrosynthetic disconnection suggests the following intermediates:

  • Intermediate A : 3-Cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine.
  • Intermediate B : 4-Bromobenzoyl chloride.

Coupling these intermediates via amide bond formation yields the final product.

Synthesis of the Thieno[2,3-c]Pyridine Core

Cyclocondensation of Thiophene Derivatives

The thieno[2,3-c]pyridine scaffold is constructed via cyclocondensation reactions. A representative protocol involves:

  • Starting Material : Methyl 3-amino-5-bromothiophene-2-carboxylate.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under nitrogen, yielding tert-butyl (5-bromo-2-(methoxycarbonyl)thiophen-3-yl)carbamate.
  • Hydrolysis : Treatment with aqueous potassium hydroxide (KOH) converts the ester to a carboxylic acid.
  • Amide Formation : Condensation with ammonium bicarbonate (NH₄HCO₃) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) to form the primary amide.
  • Deprotection : Trifluoroacetic acid (TFA)-mediated removal of the Boc group, yielding 3-amino-5-bromothiophene-2-carboxamide.
Table 1: Reaction Conditions for Thieno[2,3-c]Pyridine Core Synthesis
Step Reagents/Conditions Temperature Time Yield
Boc Protection Boc₂O, THF, N₂ 0°C → rt 12 h 85%
Hydrolysis 2M KOH, MeOH/H₂O Reflux 3 h 92%
Amide Formation NH₄HCO₃, HATU, DIEA rt 6 h 78%
Deprotection TFA/DCM (1:1) rt 2 h 95%

Cyclization to Form the Tetramethyl Substituents

Cyclization of 3-amino-5-bromothiophene-2-carboxamide with 2,2,6,6-tetramethylcyclohexanone in the presence of p-toluenesulfonic acid (PTSA) generates the 5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine framework. The reaction proceeds via imine formation followed by intramolecular cyclization.

Introduction of the Cyano Group

Nitrile Formation via Sandmeyer Reaction

The 3-cyano substituent is introduced via a modified Sandmeyer reaction:

  • Diazotization : Treatment of Intermediate A with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
  • Cyanation : Reaction with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 80°C, yielding 3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine.
Table 2: Cyanation Reaction Parameters
Parameter Value
Temperature 80°C
Solvent DMF
Catalyst CuCN
Yield 68%

Synthesis of 4-Bromobenzoyl Chloride

Bromination of Benzoyl Chloride

4-Bromobenzoyl chloride is prepared via:

  • Friedel-Crafts Acylation : Benzoyl chloride reacts with bromine (Br₂) in the presence of aluminum chloride (AlCl₃) to yield 4-bromobenzoyl chloride.
  • Purification : Distillation under reduced pressure (b.p. 92–94°C at 15 mmHg).

Amide Coupling Reaction

Activation and Coupling

The final step involves coupling 3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine with 4-bromobenzoyl chloride:

  • Activation : 4-Bromobenzoyl chloride is activated using thionyl chloride (SOCl₂) to enhance electrophilicity.
  • Coupling : Reaction with the amine intermediate in anhydrous dichloromethane (DCM) and triethylamine (Et₃N) as a base, yielding the target compound.
Table 3: Amide Coupling Optimization
Condition Variation Yield
Base Et₃N vs. pyridine 82% vs. 74%
Solvent DCM vs. THF 82% vs. 68%
Temperature 0°C vs. rt 75% vs. 82%

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The tetramethylcyclohexanone-mediated cyclization requires strict moisture control to prevent hydrolysis of the imine intermediate. Anhydrous conditions using molecular sieves improve yields to >90%.

Purification of the Final Product

Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1) achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups to the molecule.

Scientific Research Applications

4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers may study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical tool.

    Medicine: The compound’s potential therapeutic properties can be explored, including its ability to interact with specific molecular targets in the body.

    Industry: The compound may have applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins, enzymes, or receptors, leading to changes in cellular processes. The exact pathways and targets involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • Core Benzamide Group : All compared compounds share a benzamide backbone. The target compound’s 4-bromo substitution on the benzene ring is analogous to 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) (), which includes additional electron-withdrawing substituents (fluoro) .
  • Heterocyclic Amine Moiety: The target’s thieno[2,3-c]pyridine ring differs from pyridin-2-yl () and pyrazolo[3,4-b]pyridin-3-yl (). The fused thiophene-pyridine system may enhance π-stacking interactions compared to simpler pyridine derivatives . Substituents on the heterocycle: The target’s tetramethyl and cyano groups contrast with the methyl groups in compound 35 () and dimethylpyrazole in compound 7d (). These groups influence steric hindrance and electronic properties .

Physicochemical Properties

  • Melting Points :
    • compounds (17, 18) show m.p. ranges of 129–161°C, influenced by sulfonamide groups and bulky substituents .
    • Compound 7d () has a m.p. of 150–152°C, typical for benzamides with pyrazolopyridine moieties .
    • The target’s tetramethyl groups may elevate its m.p. due to improved crystallinity, though this is speculative.

Spectroscopic Data

  • IR Spectroscopy: Amide C=O stretches in analogs (e.g., 1670 cm⁻¹ in and ) suggest the target would exhibit a similar peak . The cyano group (-CN) in the target may introduce a sharp ~2200 cm⁻¹ peak, absent in other compounds.
  • NMR Spectroscopy :
    • Aromatic protons in analogs (e.g., δ 7.1–8.1 ppm in ) align with the target’s expected benzamide signals .
    • The tetramethyl groups in the target would produce distinct singlet peaks (~δ 1.0–2.5 ppm), as seen in ’s CH3 signals (δ 1.16 ppm) .

Data Table: Comparison of Structural and Spectroscopic Features

Compound Name (Source) Substituents on Benzamide Heterocyclic Moiety Melting Point (°C) IR C=O (cm⁻¹) Key NMR Shifts (δ, ppm) Yield (%)
Target Compound 4-Bromo Thieno[2,3-c]pyridine (CN, 4CH3) N/A ~1670 (pred.) ~1.0–2.5 (4CH3) N/A
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) 4-Bromo, 3-Fluoro Pyridin-2-yl (6-CH3) Not reported Not reported 2.45–2.49 (CH3) 81
2-Bromo-N-(4,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide (7d) 2-Bromo Pyrazolo[3,4-b]pyridin-3-yl (4,6-CH3) 150–152 1670 2.32, 2.60 (CH3) 69
4-(4-Bromo-3-(4-chlorophenyl)-pyrazol-1-yl)benzenesulfonamide (17) 4-Bromo, 3-Cl-Ph Pyrazoline-indole 129–130 1670 1.16 (CH3), 7.56 (pyrrole) 82.4

Biological Activity

4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure:

  • Chemical Formula : C22H24BrN3OS
  • Molecular Weight : 420.4594 g/mol

The presence of a bromine atom and a cyano group in its structure suggests potential interactions with biological targets that may lead to various pharmacological effects.

Research indicates that compounds similar to this compound often act through modulation of specific receptors or enzymes involved in disease pathways. The following mechanisms have been observed:

  • Receptor Modulation : Compounds with similar structures have shown activity as receptor modulators (e.g., mGlu7 NAMs) which can influence neurotransmitter systems in the brain .
  • Kinase Inhibition : Certain benzamide derivatives exhibit inhibitory effects on kinases involved in cancer progression. For instance, some derivatives have been reported to inhibit RET kinase activity effectively .
  • Antitumor Activity : The compound's structural features may contribute to its potential antitumor properties by inducing apoptosis in cancer cells or inhibiting cell proliferation.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzamide derivatives. For example:

  • Case Study 1 : A series of 4-chloro-benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase. The most potent compound exhibited significant inhibition in vitro and showed promise for further development as a cancer therapeutic agent .
CompoundRET Kinase Inhibition (%)IC50 (µM)
I-8850.5
I-9751.0

Neuroprotective Effects

The neuroprotective effects of similar compounds have also been documented:

  • Case Study 2 : In models of neurodegeneration, compounds structurally related to this compound demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The lipophilicity due to the aromatic rings may enhance absorption through biological membranes.
  • Metabolism : Preliminary studies suggest that metabolic pathways may involve cytochrome P450 enzymes.
  • Excretion : Renal excretion is likely due to the polar nature of some metabolites.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyridin-2-yl}benzamide?

The synthesis typically involves multi-step reactions starting with functionalization of the thieno[2,3-c]pyridine core. Key steps include:

  • Cyclocondensation : Formation of the tetrahydrothienopyridine scaffold via cyclization of cyano-substituted precursors under basic conditions (e.g., NaH in DMF) .
  • Amide Coupling : Reaction of the amine-functionalized thienopyridine intermediate with 4-bromobenzoyl chloride using coupling agents like EDC/HOBt .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization from ethanol to isolate the pure product.
    Characterization via 1H^1H/13C^{13}C NMR and ESI-MS is critical to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

Use a combination of spectroscopic and spectrometric techniques:

  • NMR : 1H^1H NMR should show peaks for the tetramethyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.5–8.2 ppm), and the cyano group (δ ~3.1 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ at m/z ~483.9 (exact mass depends on isotopic bromine distribution) .
  • IR Spectroscopy : Confirm the presence of C≡N (2250 cm1^{-1}) and amide C=O (1650 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Screen derivatives against target proteins (e.g., microbial enzymes) using software like AutoDock Vina to predict binding affinities .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., bromo vs. chloro) with reactivity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. How should researchers resolve contradictions in reported biological activity data for thienopyridine derivatives?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays against S. aureus ATCC 25923 using broth microdilution) .
  • Meta-Analysis : Pool data from multiple sources to identify trends (e.g., electron-withdrawing substituents correlating with antifungal activity) .
  • Mechanistic Studies : Use knockout bacterial strains or enzyme inhibition assays to isolate target-specific effects .

Q. What strategies optimize reaction yields for brominated benzamide derivatives?

  • Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of aromatic intermediates .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling if further functionalization is needed .
  • Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and byproduct formation .

Methodological Considerations

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected DataReference
1H^1H NMRδ 1.2–1.4 (12H, s, 4×CH3_3), δ 7.6–8.1 (4H, m, Ar-H), δ 3.1 (1H, s, CN)
ESI-MS[M+H]+^+ = 483.9 (calc. for C22_22H23_23BrN3_3OS)
IRPeaks at 2250 cm1^{-1} (C≡N), 1650 cm1^{-1} (C=O)

Q. Table 2: Common Synthetic Challenges and Solutions

IssueSolution
Low cyclization yieldsUse NaH as a base in DMF at 80°C for 12 hours
Impurities in amide couplingPurify via gradient column chromatography (hexane:EtOAc 3:1 → 1:1)
Bromine substitution variabilityControl stoichiometry of bromobenzoyl chloride (1.2 eq. excess)

Notes for Rigorous Research

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) to ensure reproducibility .
  • Ethical Compliance : Use in-vitro models only; no in-vivo applications without regulatory approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.